![molecular formula C29H27N3O2 B11387602 2-[(E)-2-(1-benzyl-2-methyl-1H-indol-3-yl)ethenyl]-3-(3-hydroxypropyl)quinazolin-4(3H)-one](/img/structure/B11387602.png)
2-[(E)-2-(1-benzyl-2-methyl-1H-indol-3-yl)ethenyl]-3-(3-hydroxypropyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1E)-2-(1-BENZYL-2-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(3-HYDROXYPROPYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that features both indole and quinazolinone moieties. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . Quinazolinones are also significant in medicinal chemistry due to their pharmacological activities.
Métodos De Preparación
The synthesis of 2-[(1E)-2-(1-BENZYL-2-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(3-HYDROXYPROPYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. The synthetic route may start with the preparation of the indole derivative, followed by the formation of the quinazolinone ring. Common reagents include thionyl chloride, triethylamine, and various solvents like 1,4-dioxane . Industrial production methods would likely involve optimization of these steps to maximize yield and purity.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions are common due to the indole ring’s electron-rich nature. Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products depend on the specific reaction conditions but can include oxidized or reduced forms of the compound and various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral and anticancer properties.
Medicine: Potential therapeutic agent due to its pharmacological activities.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing biological pathways . The quinazolinone ring may also interact with enzymes or receptors, contributing to the compound’s overall biological activity. Specific pathways and targets would depend on the exact biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar compounds include other indole and quinazolinone derivatives. For example:
Indole-3-acetic acid: A plant hormone with different biological activities.
Quinazolinone derivatives: Known for their anticancer and anti-inflammatory properties. Compared to these compounds, 2-[(1E)-2-(1-BENZYL-2-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(3-HYDROXYPROPYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its combined indole and quinazolinone structure, which may offer synergistic effects in its biological activities.
Propiedades
Fórmula molecular |
C29H27N3O2 |
|---|---|
Peso molecular |
449.5 g/mol |
Nombre IUPAC |
2-[(E)-2-(1-benzyl-2-methylindol-3-yl)ethenyl]-3-(3-hydroxypropyl)quinazolin-4-one |
InChI |
InChI=1S/C29H27N3O2/c1-21-23(24-12-6-8-15-27(24)32(21)20-22-10-3-2-4-11-22)16-17-28-30-26-14-7-5-13-25(26)29(34)31(28)18-9-19-33/h2-8,10-17,33H,9,18-20H2,1H3/b17-16+ |
Clave InChI |
JEHPEZKRTYNRCN-WUKNDPDISA-N |
SMILES isomérico |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)/C=C/C4=NC5=CC=CC=C5C(=O)N4CCCO |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)C=CC4=NC5=CC=CC=C5C(=O)N4CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methylpropyl 4-[5-amino-4-(1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate](/img/structure/B11387525.png)
![4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11387530.png)
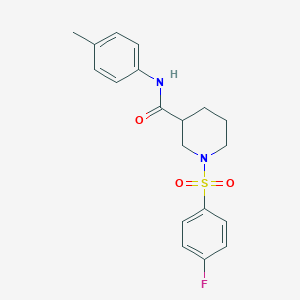
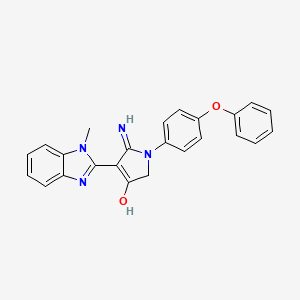
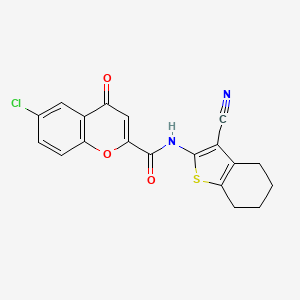
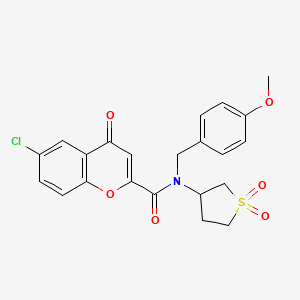
![2-(2-bromo-4-ethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B11387573.png)
![3,4-dimethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B11387575.png)
![3-[1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11387577.png)
![6,7-dimethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide](/img/structure/B11387578.png)

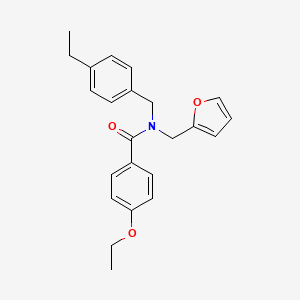
![5-chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11387594.png)
![7-ethyl-6,10-dimethyl-3-(4-methylbenzyl)-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11387598.png)
